2,6-Dimethylbenzoate
Description
2,6-Dimethylbenzoate (methyl this compound) is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its structure features two methyl groups at the 2- and 6-positions of the benzene ring and a methoxycarbonyl group at the 1-position (Figure 1). This substitution pattern creates significant steric hindrance, which profoundly impacts its reactivity. For example, ethyl this compound is inert to base-catalyzed hydrolysis due to the steric shielding of the ester group by the adjacent methyl substituents .
The compound is used in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules. For instance, functionalized this compound derivatives, such as acyloxymethyl ketones, exhibit potent inhibitory activity against enzymes like cathepsin B .
Properties
Molecular Formula |
C9H9O2- |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2,6-dimethylbenzoate |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1 |
InChI Key |
HCBHQDKBSKYGCK-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=CC=C1)C)C(=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
The reactivity and applications of 2,6-dimethylbenzoate differ markedly from its structural isomers and derivatives. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Benzoate Derivatives
Reactivity and Steric Effects
- Hydrolysis Resistance : The steric bulk of this compound renders it resistant to nucleophilic attack. For example, ethyl this compound is unreactive under basic hydrolysis conditions, unlike less hindered esters like methyl benzoate .
- Enzyme Inhibition : Modifications to the this compound scaffold, such as the addition of acyloxymethyl ketone warheads, enhance binding to enzymes like cathepsin B. Substituents like carboxymethoxy or methyl groups at the R-position increase inhibitory potency (pIC₅₀ values > 8.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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